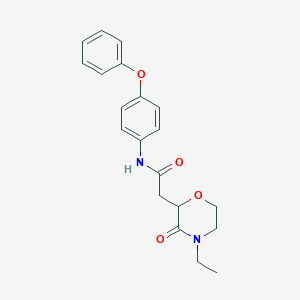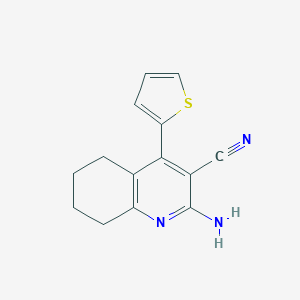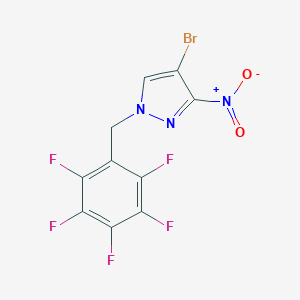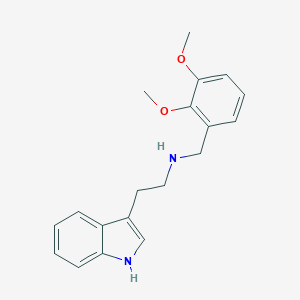![molecular formula C20H27BrN2O3 B502090 2-[4-[(1-Adamantylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide](/img/structure/B502090.png)
2-[4-[(1-Adamantylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-[(1-Adamantylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide is a complex organic compound characterized by the presence of an adamantyl group, a bromine atom, and a methoxyphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(1-Adamantylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantylamino Intermediate: The initial step involves the reaction of 1-adamantylamine with formaldehyde to form the adamantylamino intermediate.
Bromination: The intermediate is then subjected to bromination using bromine or a brominating agent to introduce the bromine atom at the desired position.
Methoxylation: The brominated intermediate undergoes methoxylation using methanol and a suitable catalyst to introduce the methoxy group.
Acetylation: Finally, the methoxylated intermediate is acetylated using acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
2-[4-[(1-Adamantylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
科学研究应用
2-[4-[(1-Adamantylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 2-[4-[(1-Adamantylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide involves its interaction with specific molecular targets and pathways. The adamantyl group is known for its ability to enhance the stability and bioavailability of compounds, while the bromine and methoxy groups contribute to the compound’s reactivity and specificity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-{4-[(1-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy}acetamide
- 2-{4-[(1-Adamantylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride
- 4-[(1-Adamantylamino)methyl]-5-chloro-2-methoxyphenoxy}acetic acid
Uniqueness
2-[4-[(1-Adamantylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and methoxy analogs. The combination of the adamantyl group with the bromine and methoxy groups results in a compound with enhanced stability, reactivity, and potential for diverse applications.
属性
分子式 |
C20H27BrN2O3 |
|---|---|
分子量 |
423.3g/mol |
IUPAC 名称 |
2-[4-[(1-adamantylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C20H27BrN2O3/c1-25-17-6-15(5-16(21)19(17)26-11-18(22)24)10-23-20-7-12-2-13(8-20)4-14(3-12)9-20/h5-6,12-14,23H,2-4,7-11H2,1H3,(H2,22,24) |
InChI 键 |
INISUWZLJXOUIW-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNC23CC4CC(C2)CC(C4)C3)Br)OCC(=O)N |
规范 SMILES |
COC1=C(C(=CC(=C1)CNC23CC4CC(C2)CC(C4)C3)Br)OCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


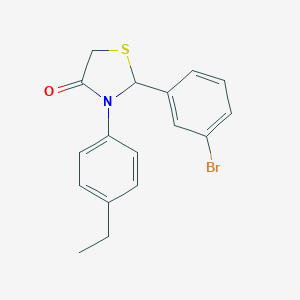
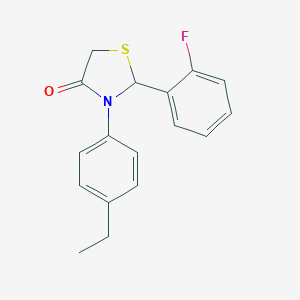
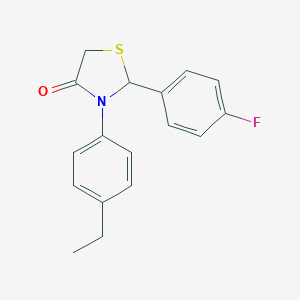
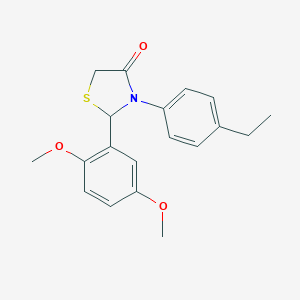
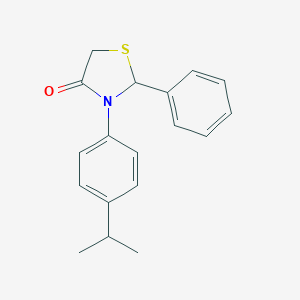
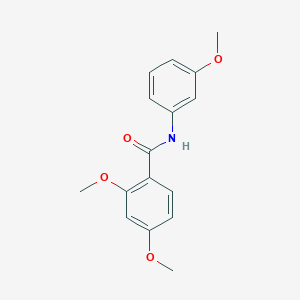
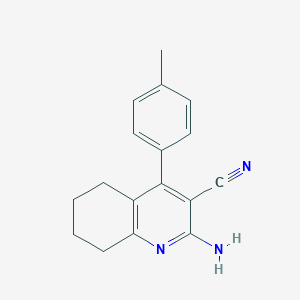

![2-amino-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B502018.png)

